molecular formula C9H11NO B14470567 1-(2-Methylprop-1-enyl)pyridin-2-one CAS No. 67520-60-9

1-(2-Methylprop-1-enyl)pyridin-2-one

Cat. No.: B14470567
CAS No.: 67520-60-9
M. Wt: 149.19 g/mol
InChI Key: OWTYEAIFBUEGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylprop-1-enyl)pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core substituted with a 2-methylprop-1-enyl group. The pyridin-2-one moiety is a six-membered aromatic ring containing one oxygen atom and one nitrogen atom, which imparts unique electronic and steric properties. The 2-methylprop-1-enyl substituent introduces an unsaturated isobutyl chain, likely influencing the compound’s reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

67520-60-9

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(2-methylprop-1-enyl)pyridin-2-one

InChI

InChI=1S/C9H11NO/c1-8(2)7-10-6-4-3-5-9(10)11/h3-7H,1-2H3

InChI Key

OWTYEAIFBUEGNI-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1C=CC=CC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-1-enyl)pyridin-2-one typically involves the reaction of pyridin-2-one with isobutylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the isobutylene to the pyridinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-1-enyl)pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methylprop-1-enyl)pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-1-enyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyridin-2-one Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one Biphenyl and phenylamino groups at positions 3 and 5 C₂₄H₁₉N₃O Potential therapeutic agent for mechanical allodynia
1-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one Trifluoromethyl and methyl groups on pyridine C₁₂H₁₄F₃NO High lipophilicity due to CF₃ group; potential agrochemical intermediate
1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one Piperidine-pyrrolopyrimidine hybrid C₁₅H₁₉N₅O Kinase inhibitor candidate; stereospecific interactions
1-(Cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Cyclopropylmethyl and imidazo-fused pyridinone C₁₀H₁₁N₃O Bioactive scaffold for CNS-targeting drugs

Key Observations :

  • Electronic Effects: The trifluoromethyl group in 1-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, making it suitable for pesticidal applications .
  • Hybrid Structures: Compounds like 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one combine pyridinone with pyrrolopyrimidine, expanding biological activity through dual-target engagement .

Comparison with 1-(2-Methylprop-1-enyl)pyridin-2-one :

  • Coupling Reactions : Analogues like 73–75 utilize Pd-catalyzed cross-coupling, suggesting that this compound could be synthesized via Heck or Suzuki-Miyaura coupling with appropriate alkenyl/alkyl reagents .
  • Purification: Chromatographic methods (e.g., silica gel column) are standard for isolating pyridinone derivatives, as seen in .

Spectroscopic and Crystallographic Data

  • IR/NMR Trends : Pyridin-2-one derivatives exhibit characteristic carbonyl stretches at ~1630–1670 cm⁻¹ (IR) and downfield-shifted protons adjacent to the carbonyl (δ 7.5–8.5 ppm in ¹H-NMR) .
  • Crystallography : Tools like SHELX and ORTEP-3 are widely used for structural elucidation. For example, 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one was resolved via single-crystal X-ray diffraction (R factor = 0.044) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.